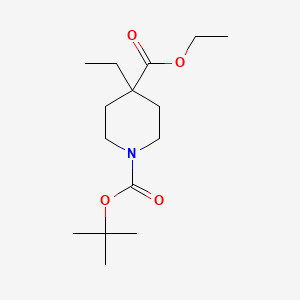

Ethyl 1-Boc-4-éthyl-4-pipéridine carboxylate

Vue d'ensemble

Description

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives. It is an N-protected derivative of 4-anilinopiperidine .

Synthesis Analysis

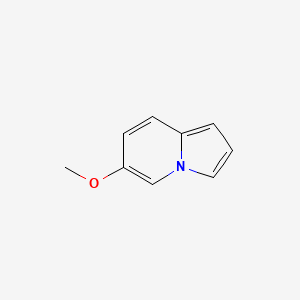

This compound can be synthesized in several straightforward synthetic steps . It is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides leading to, for example, 4-pyridylpiperidinyl esters .Molecular Structure Analysis

The molecular formula of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is C15H27NO4. Its molecular weight is 285.38 .Chemical Reactions Analysis

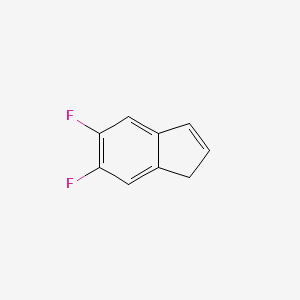

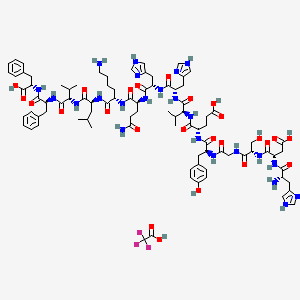

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives as sodium channel blockers to treat stroke patients . It can also be readily converted to fentanyl or related analogues .Physical and Chemical Properties Analysis

The boiling point of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is predicted to be 345.9±35.0 °C. Its density is predicted to be 1.038±0.06 g/cm3 .Applications De Recherche Scientifique

Réactions d'α-arylation catalysées au palladium

Le composé trouve une application dans les réactions d'α-arylation catalysées au palladium. Plus précisément, il agit comme substrat pour la synthèse d'esters de 4-pyridylpipéridinyle . Ces esters présentent des activités biologiques intéressantes et sont pertinents dans la découverte de médicaments. Les chercheurs utilisent cette méthodologie pour introduire des groupes aryles en position α de l'ester, permettant ainsi la construction de molécules complexes.

Mécanisme D'action

Target of Action

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, also known as 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate, is a complex organic compound used in the synthesis of various bioactive compounds

Mode of Action

It is used as a reagent in the synthesis of other compounds, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers . It is also used to prepare inhibitors of tumor necrosis factor alpha-converting enzyme .

Biochemical Pathways

The compound plays a role in the synthesis of sodium channel blockers and inhibitors of tumor necrosis factor alpha-converting enzyme . These substances can affect various biochemical pathways, including ion transport and inflammatory response pathways.

Result of Action

Instead, its action is manifested in the properties of the compounds it helps synthesize . For instance, when used to synthesize sodium channel blockers, the resulting compound can help treat stroke patients .

Safety and Hazards

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSBKSGHPCYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693903 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188792-70-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole](/img/structure/B575721.png)

![(NZ)-N-[1-(5-methyl-1,3-benzothiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B575724.png)

![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)

![7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B575736.png)

![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)

![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)

![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)